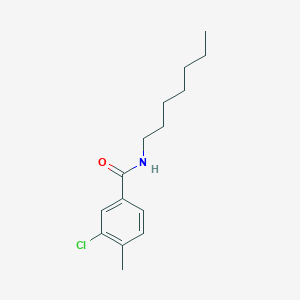![molecular formula C17H19FN4O4S3 B4616173 N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4616173.png)
N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide typically involves multi-step chemical reactions, highlighting the complexity and precision required in creating such molecules. For instance, rapid synthesis techniques for piperazine derivatives highlight efficient methods for forming these compounds, showcasing the adaptability and innovation in synthetic chemistry (Collins, Lasne, & Barré, 1992).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated through various spectroscopic techniques, including NMR, IR, and X-ray crystallography. Structural analyses provide insights into the molecular conformation, electronic structure, and potential interaction sites critical for their biological activity or chemical reactivity. Studies on similar sulfonamide compounds reveal intricate molecular arrangements and interactions, shedding light on their structural characteristics (Xiao et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves their interactions with other molecules, potentially leading to the formation of new compounds or the modification of existing ones. This reactivity is influenced by the functional groups present within the molecule. For example, the sulfonamide group is known for its involvement in various chemical reactions, contributing to the molecule's versatility in synthetic applications and biological activities.
Physical Properties Analysis
Physical properties, including solubility, melting point, and stability, are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure and influence its application and handling. Hyperbranched polymers' synthesis, for example, demonstrates the manipulation of physical properties through chemical design (Yan & Gao, 2000).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound's utility in synthesizing heterocyclic compounds, such as morpholines, piperazines, azepines, and oxazepines, has been demonstrated through reactions involving amino alcohols or diamines with α-phenylvinylsulfonium salts. These reactions achieve moderate to excellent yields with high levels of regio- and diastereoselectivity, showcasing the compound's versatility as a precursor in organic synthesis Matlock et al., 2015.
Nanofiltration Membrane Development
In the field of materials science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, including derivatives of this compound. These membranes exhibit improved water flux for the treatment of dye solutions, highlighting the compound's application in enhancing the efficiency and performance of filtration technologies Liu et al., 2012.
Antibacterial Activities
Research into the compound's derivatives has found applications in developing new antibacterial agents. For instance, 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized and shown to exhibit significant antibacterial activities, underscoring the potential of this compound as a backbone for novel antibiotics Qi, 2014.
Development of Adenosine Receptor Antagonists
In pharmacological research, derivatives of this compound have been developed as adenosine A2B receptor antagonists, demonstrating high affinity and selectivity. These findings illustrate the compound's role in the discovery and development of new therapeutic agents targeting various biological pathways Borrmann et al., 2009.
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S3/c18-13-1-5-16(6-2-13)29(25,26)22-11-9-21(10-12-22)17(27)20-14-3-7-15(8-4-14)28(19,23)24/h1-8H,9-12H2,(H,20,27)(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLNHGDVBVBCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-1,3-benzothiazol-2-yl-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4616112.png)
![2-(methyl{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B4616118.png)
![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4616126.png)

![2-chloro-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4616136.png)
![3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4616138.png)
![methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4616148.png)
![N-(2-furylmethyl)-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B4616160.png)
![2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4616163.png)
![3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4616168.png)
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4616189.png)
![2-[(N,N-dimethylglycyl)amino]benzamide](/img/structure/B4616193.png)